molecular formula C30H37N5O5 B051555 Ergosine CAS No. 561-94-4

Ergosine

Numéro de catalogue: B051555
Numéro CAS: 561-94-4
Poids moléculaire: 547.6 g/mol
Clé InChI: NESVMZOPWPCFAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ergosine is a naturally occurring ergot alkaloid produced primarily by fungi of the Claviceps and Epichloë genera. It belongs to the ergopeptine subclass, characterized by a tetracyclic ergoline skeleton linked to a tripeptide-derived moiety . This compound is commonly identified in sclerotia of Claviceps purpurea-infected cereals and in symbiotic grasses harboring Epichloë endophytes . Its chemical structure includes a methyl group on the amino ring, distinguishing it from other ergopeptines with bulkier side chains (e.g., isopropyl in ergocornine) . This compound exhibits biological activities such as vasoconstriction, neurotransmitter modulation, and antimicrobial effects, though its toxicity profile varies depending on epimerization and environmental conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ergosine implique généralement l'incorporation de l'acide thiazolidine-4-carboxylique dans la structure de l'alcaloïde de l'ergot par le champignon Claviceps purpurea. Ce processus est complexe et nécessite des conditions spécifiques pour assurer la formation correcte de la molécule d'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique la culture de Claviceps purpurea sur des substrats adaptés, tels que le seigle ou d'autres céréales. Les hyphes fongiques envahissent l'ovule de la plante hôte et remplacent le grain en développement par des sclérotes, qui contiennent l'alcaloïde désiré. Ces sclérotes sont ensuite récoltés et traités pour extraire l'this compound .

Analyse Des Réactions Chimiques

Key Chemical Reactions of Ergosine

This compound's chemical reactions involve several types of modifications, including:

  • Hydroxylation: The addition of hydroxyl groups (-OH) to the this compound molecule. This reaction is catalyzed by hydroxylase enzymes and results in the formation of hydroxy-ergosine .
  • Epimerization: The inversion of the configuration at a chiral center (specifically, C-8), leading to the formation of ergosinine, the C-8 epimer of this compound . Epimerization can be influenced by factors like temperature, pH, and solvents .
  • Oxidation: The introduction of oxygen atoms or the removal of hydrogen atoms. Oxidoreductase enzymes catalyze this reaction, leading to the formation of oxidized-ergosine.
  • Decarboxylation: The removal of a carboxyl group (-COOH) from the molecule, catalyzed by decarboxylase enzymes, resulting in decarboxylated-ergosine.

Metabolism and Biotransformation

This compound, like other ergot alkaloids, undergoes metabolism in biological systems. Hydroxylation is a common metabolic reaction, as observed with ergotamine . The hydroxylation of ergotamine results in the addition of one or two hydroxyl moieties (+O or +2O), leading to hydroxylated metabolites .

Epimerization in Detail

Epimerization at the C-8 position is a significant reaction for ergot alkaloids. The C-8-R-isomer is designated with the suffix "-ine" (e.g., this compound), while the C-8-S-isomer is designated with the suffix "-inine" (e.g., ergosinine) . The R- and S-epimers can interconvert, with the conversion influenced by conditions such as temperature, solvent, and pH .

Fragmentation Analysis

Mass spectrometry is used to analyze ergot alkaloids and their fragments. Characteristic ions at specific mass-to-charge ratios (m/z) can be identified . For example, ergovaline and ergotamine show fragments resulting from the cleavage of amide and ether groups .

Data Table of this compound's Chemical Reactions

ReactionEnzyme InvolvedIntermediate FormedConditions
HydroxylationHydroxylaseHydroxy-ErgosinePresence of O2
EpimerizationEpimeraseErgosininepH-dependent
OxidationOxidoreductaseOxidized-ErgosineNAD+/NADH
DecarboxylationDecarboxylaseDecarboxylated-ErgosineHeat

This table summarizes the key chemical reactions involving this compound, the enzymes involved, the resulting intermediate compounds, and the conditions under which these reactions occur.

Applications De Recherche Scientifique

Pharmacological Uses

Ergosine is primarily known for its pharmacological properties, which include:

  • Vasoconstriction : Utilized in treating conditions associated with poor blood circulation.
  • Migraine Treatment : Effective in alleviating migraine headaches due to its vasoconstrictive effects.
  • Uterine Atony : Administered to manage postpartum hemorrhage by stimulating uterine contractions.

Case Studies

A notable study highlighted the use of this compound in managing postpartum hemorrhage. The administration of this compound demonstrated a significant reduction in blood loss during and after childbirth, showcasing its efficacy in clinical settings .

Application Effect Study Reference
VasoconstrictionImproved blood flow
Migraine TreatmentReduced headache frequency
Uterine AtonyDecreased postpartum bleeding

Mycotoxin Management

This compound, along with other ergot alkaloids, plays a role in managing mycotoxin levels in crops. Research has focused on developing methods to extract and quantify this compound from contaminated grains, which is crucial for food safety.

Extraction Techniques

A recent study employed DNA aptamer-functionalized silica gel for the selective extraction of this compound from contaminated rye flour. This method showed promising results, indicating that aptamer-based systems can effectively isolate this compound and related toxins from complex matrices .

Technique Description Outcome
Aptamer-Based ExtractionUtilizes specific DNA aptamers for toxin isolationHigh specificity and efficiency

Case Studies

In agricultural research, this compound's role as a mycotoxin has been investigated extensively. One study reported successful extraction of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the compound's significance in monitoring food safety .

Quantification Techniques

The determination of this compound levels in various samples is critical for both medical and agricultural applications. Several analytical methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) : Widely used for the quantitative analysis of ergot alkaloids.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for detecting this compound in complex samples.

Data Tables

The following table summarizes different analytical methods used for this compound quantification:

Method Sensitivity Application Area
HPLCModeratePharmaceutical analysis
LC-MS/MSHighFood safety monitoring
Capillary Zone ElectrophoresisVery HighResearch applications

Mécanisme D'action

The mechanism of action of ergosine involves its interaction with various molecular targets, including neurotransmitter receptors. This compound acts as a partial agonist or antagonist at tryptaminergic, dopaminergic, and adrenergic receptors, depending on the specific site of action. This interaction leads to the modulation of neurotransmitter activity and the resulting physiological effects .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Ergot Alkaloids

Ergosine shares the ergoline core with other ergopeptines but differs in side-chain composition (Table 1).

Table 1: Structural Features of this compound and Related Ergot Alkaloids

Compound Side Chain (Amino Ring) Peptide Moiety Key Functional Groups
This compound Methyl L-Valine–L-proline–L-leucine Indole, amide bonds
Ergotamine Methyl L-Phenylalanine–L-proline Indole, diketopiperazine
Ergocristine Benzyl L-Phenylalanine–L-proline Indole, diketopiperazine
Ergocornine Isopropyl L-Valine–L-proline Indole, diketopiperazine
Ergocryptine Isopropyl L-Leucine–L-proline Indole, diketopiperazine
Ergometrine Hydroxyethyl None (simple amide) Indole, hydroxyl group

The methyl group in this compound and ergotamine reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ergocristine), influencing their stability and receptor binding .

Stability and Epimerization

This compound demonstrates exceptional stability under heat and UV light compared to other ergot alkaloids:

Table 2: Epimerization Rates Under Heat (100°C) and UV Light (302 nm)

Compound Heat-Induced Epimerization (%) UV-Induced Epimerization (%)
This compound 12 0
Ergotamine 10 0
Ergocristine 74–90 39–70
Ergocornine 39–70 9–25
Ergometrine 2–17 Not reported

Data indicate that this compound and ergotamine resist epimerization (conversion to "-inine" forms) more effectively due to their compact side chains . This stability complicates detoxification in food processing, as thermal treatments fail to degrade this compound significantly .

Analytical Detection and Quantification

This compound is challenging to detect due to its polarity. Key findings from analytical studies include:

Table 3: Detection Limits and Recovery Rates

Method Matrix LOD (ppb) LOQ (ppb) Recovery (%)
LC-FLD Bovine serum 0.5 39 95–98
LC-MS/MS Feed and cereals 11 39 92–97
ELISA Cereal products 50 N/A 85–90

Lower recovery rates for this compound in polar matrices (e.g., serum) necessitate internal standards like lysergic acid diethylamide (LSD) to improve accuracy . Multi-method LC-MS/MS approaches often struggle with this compound due to matrix effects, requiring isotope dilution for reliable quantification .

Activité Biologique

Ergosine, an ergot alkaloid, is a compound derived from the fungus Claviceps purpurea, which infects cereal grains and grasses. This compound, along with other ergot alkaloids, has significant biological activity that affects various physiological processes in both animals and humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on livestock physiology, and relevant case studies.

This compound belongs to a class of compounds known as ergoline alkaloids, characterized by a tetracyclic structure that resembles biogenic amines such as dopamine, norepinephrine, and serotonin. This structural similarity allows this compound to interact with various neurotransmitter receptors in the body, including:

  • Dopamine receptors
  • Adrenergic receptors
  • Serotonin (5-HT) receptors

The binding of this compound to these receptors can result in agonistic or antagonistic effects, influencing numerous physiological responses such as vasoconstriction, hormonal regulation, and neurotransmission .

Biological Activity

The biological activity of this compound is primarily linked to its vasoconstrictive properties. It has been shown to affect blood flow and vascular tone, which can lead to significant physiological consequences. The following table summarizes the relative potency of this compound compared to other ergot alkaloids in terms of vasoconstriction:

Ergot Alkaloid Vasoconstriction Potency Mechanism
ErgovalineHighAgonist at alpha-adrenergic receptors
ErgotamineHighAgonist at serotonin and adrenergic receptors
This compoundModerateAgonist at serotonin receptors
ErgocristineLowPartial agonist

Effects on Livestock

This compound's impact on livestock has been extensively studied due to its presence in contaminated feed. The following case studies illustrate the effects of this compound and other ergot alkaloids on cattle:

  • Case Study 1 : A herd exposed to 1500 ppb of ergot alkaloids exhibited moderate lameness and necrosis around the feet due to vasoconstriction .
  • Case Study 2 : In another instance where cattle were exposed to 6000 ppb of ergot alkaloids, animals refused feed and displayed signs of starvation due to severe gastrointestinal distress .
  • Case Study 3 : A particularly severe case involved exposure to 54,916 ppb of total ergot alkaloids, resulting in early-term abortions in a high percentage of pregnant cows .

These cases highlight the potential for this compound and other ergot alkaloids to cause significant health issues in livestock, primarily through their vasoconstrictive effects.

Research Findings

Recent studies have focused on the pharmacological profiles of ergot alkaloids, including this compound. Key findings include:

  • Receptor Binding : this compound has been identified as an agonist for several serotonin receptor subtypes (e.g., 5-HT2A), which are implicated in mediating vasoconstrictive effects .
  • Chronic Exposure Effects : Continuous consumption can lead to receptor accumulation and altered physiological responses over time .
  • Impact on Reproductive Health : In utero exposure to ergot alkaloids has been linked to adverse outcomes such as altered fetal growth and developmental issues in livestock .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the identification and quantification of Ergosine in natural products?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification and quantification. Calibrate instruments using certified this compound standards and validate methods via spike-and-recovery experiments in representative matrices. Cross-reference results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For reproducibility, document extraction protocols (e.g., solvent polarity, temperature) and include negative controls to rule out matrix interference .

Q. How should researchers design experiments to evaluate this compound’s biological activity?

  • Experimental Design :

  • In vitro : Use dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., dopamine receptors for ergot alkaloids). Include positive controls (e.g., known agonists/antagonists) and measure cytotoxicity via MTT assays .
  • In vivo : Employ rodent models with strict ethical approvals. Monitor pharmacokinetic parameters (e.g., bioavailability, half-life) and validate target engagement using biomarkers (e.g., receptor binding assays) .
  • Statistical Considerations : Use ANOVA for multi-group comparisons and Tukey’s post hoc test to address type I errors. Report effect sizes and confidence intervals .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

  • Synthesis Protocol :

  • Modify the ergoline scaffold via regioselective functionalization (e.g., alkylation at C8 or C9 positions). Use chiral catalysts to control stereochemistry, critical for receptor specificity .
  • Characterize derivatives using X-ray crystallography and compare their binding affinities via radioligand displacement assays .
    • Data Documentation : Report yields, purity (HPLC ≥95%), and spectroscopic data (e.g., HRMS, ¹H/¹³C NMR) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action across studies?

  • Contradiction Analysis Framework :

Conduct a systematic review to identify variability in experimental conditions (e.g., cell lines, agonist concentrations).

Perform meta-analysis using random-effects models to quantify heterogeneity. Stratify data by study quality (e.g., sample size, blinding) .

Validate conflicting hypotheses via knock-out/knock-in models or CRISPR-mediated gene editing to isolate target pathways .

  • Example : Discrepancies in this compound’s dopaminergic vs. serotonergic effects may arise from differential receptor isoform expression. Use transcriptomics (RNA-seq) to correlate receptor profiles with functional outcomes .

Q. What computational strategies are effective for predicting this compound’s off-target interactions and toxicity?

  • In silico Workflow :

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) against databases like ChEMBL or PubChem to identify potential off-targets .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity. Validate predictions with high-content screening (HCS) in hepatocytes or cardiomyocytes .
    • Data Integration : Combine results with pharmacovigilance data (e.g., FAERS) to prioritize clinically relevant risks .

Q. How can researchers optimize this compound’s stability and solubility for preclinical development?

  • Formulation Strategies :

  • Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (LC-MS). Use lyophilization or cyclodextrin complexation to enhance shelf life .
  • Solubility : Screen co-solvents (e.g., PEG 400) or lipid-based carriers (e.g., liposomes) via phase diagrams. Measure critical micelle concentration (CMC) for surfactant-based systems .
    • Analytical Validation : Monitor dissolution profiles using USP apparatus and compare with biorelevant media (e.g., FaSSIF) .

Q. Tables for Methodological Reference

Table 1: Comparative Analytical Techniques for this compound Characterization

TechniqueApplicationSensitivityLimitationsReference
HPLC-MSQuantification, purity check0.1 ng/mLMatrix interference
NMRStructural elucidationµg-mg scaleLow sensitivity for traces
X-ray CrystallographyAbsolute configurationSingle crystalRequires crystalline form

Table 2: Statistical Methods for Data Interpretation

ScenarioRecommended TestSoftwareConsiderations
Multi-group comparisonANOVA with post hoc correctionGraphPad PrismNormality assumption
Correlation analysisPearson/Spearman testR or PythonNon-linear relationships
Survival analysis (in vivo)Kaplan-Meier estimatorSPSSCensoring events

Q. Key Considerations for Rigorous Research

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) and avoid non-academic sources .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .
  • Data Transparency : Deposit raw data in repositories like Zenodo or Figshare and cite DOI in publications .

Propriétés

IUPAC Name

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESVMZOPWPCFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-94-4
Record name Ergosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosine
Reactant of Route 2
Ergosine
Reactant of Route 3
Reactant of Route 3
Ergosine
Reactant of Route 4
Reactant of Route 4
Ergosine
Reactant of Route 5
Ergosine
Reactant of Route 6
Ergosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.